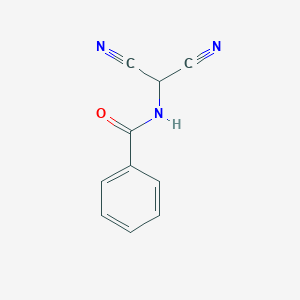
N-(dicyanomethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyanomethyl)benzamide: is an organic compound with the molecular formula C10H7N3O It is a derivative of benzamide, where the hydrogen atom on the amide nitrogen is replaced by a dicyanomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyanomethyl)benzamide can be achieved through the cyanoacetylation of benzamide. One common method involves the reaction of benzamide with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
化学反応の分析
Types of Reactions: N-(dicyanomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the dicyanomethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides and related compounds.
科学的研究の応用
N-(dicyanomethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N-(dicyanomethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The compound may also interact with other cellular proteins and enzymes, modulating their activity and affecting various cellular processes .
類似化合物との比較
Benzamide: The parent compound, which lacks the dicyanomethyl group.
N-(cyanoacetyl)benzamide: A related compound with a single cyano group.
N-(dicyanomethyl)aniline: A similar compound where the amide nitrogen is replaced by an aniline nitrogen.
Uniqueness: N-(dicyanomethyl)benzamide is unique due to the presence of the dicyanomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications .
特性
CAS番号 |
871880-44-3 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
N-(dicyanomethyl)benzamide |
InChI |
InChI=1S/C10H7N3O/c11-6-9(7-12)13-10(14)8-4-2-1-3-5-8/h1-5,9H,(H,13,14) |
InChIキー |
JUQKVZFGSSPROM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


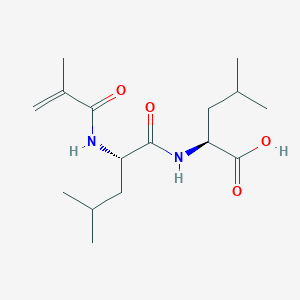
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
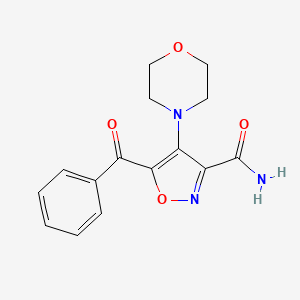
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
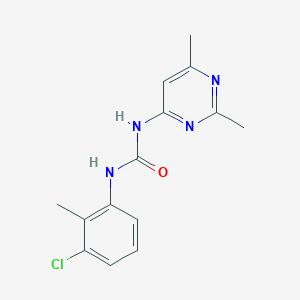
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
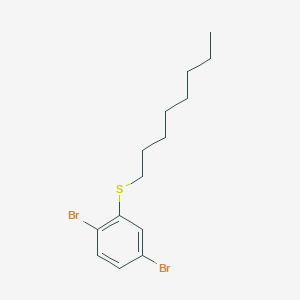
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
